molecular formula C23H21ClN2O8 B3833326 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide

Cat. No.: B3833326
M. Wt: 488.9 g/mol
InChI Key: YNHFYWKYPRLEQS-UHFFFAOYSA-N
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Description

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorophenoxy and nitrophenoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of chlorophenoxy and nitrophenoxy derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxy derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide
  • 2-((4-((S)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-((S)-oxetan-2-yl)methyl)-1H-benzo[d]imidazole-6-carboxylic acid

Uniqueness

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O8/c24-16-2-1-3-19(8-16)34-21-10-17(26(31)32)9-20(11-21)33-18-6-4-15(5-7-18)22(30)25-23(12-27,13-28)14-29/h1-11,27-29H,12-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHFYWKYPRLEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NC(CO)(CO)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide
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4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide
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4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide
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4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide
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4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]benzamide

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